molecular formula C9H9ClOS B1354889 2-(Ethylthio)benzoyl chloride CAS No. 173312-15-7

2-(Ethylthio)benzoyl chloride

Cat. No. B1354889
M. Wt: 200.69 g/mol
InChI Key: PRFYPNGSTNJXQV-UHFFFAOYSA-N
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Description

2-(Ethylthio)benzoyl chloride is an organic compound with the chemical formula C9H9ClOS . It is a clear, colorless to pale yellow liquid with a pungent odor.


Molecular Structure Analysis

The molecular structure of 2-(Ethylthio)benzoyl chloride consists of a benzene ring attached to a carbonyl group (C=O) and a chloride atom (Cl). The benzene ring also has an ethylthio group (C2H5S) attached to it . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

  • Modification in Polymer Science : A study by Matche, Kulkarni, & Raj (2006) explored the incorporation of benzoyl chloride into a matrix of ethylene acrylic acid polymer. This modified ionomer film showed antimicrobial activity, inhibiting the growth of Penicillium sp. and Aspergillus sp.

  • Chelating Ligand in Analytical Chemistry : Salih et al. (1998) developed poly(EGDMA-HEMA) microbeads using benzoyl peroxide and other compounds. These microbeads, with attached dithizone as a chelating ligand, showed high adsorption rates for mercury species, demonstrating their utility in environmental analytical chemistry. This was detailed in their study published in "Analytica Chimica Acta" (Salih et al., 1998).

  • Antimicrobial Activity : Drăcea et al. (2010) investigated the antimicrobial activity of new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides. These compounds were synthesized using benzoyl chloride and exhibited antimicrobial properties against various bacterial and fungal strains (Drăcea et al., 2010).

  • Organic Synthesis and Catalysis : Yasukawa et al. (2002) demonstrated that benzoyl chlorides can react with internal alkynes in the presence of an iridium catalyst to produce substituted naphthalenes and anthracenes. This highlights its role in organic synthesis and catalysis (Yasukawa et al., 2002).

  • Synthesis of Chemical Compounds : A study on the synthesis of p-Ethyl benzoyl chloride by Wang Xv (2010) discusses its production and optimal process conditions, underlining the chemical's importance in synthetic procedures (Wang Xv, 2010).

  • Esterification Reactions in Organic Chemistry : The catalysed benzoylation of ethylene oxides by benzoyl halides in aprotic solvents, as studied by Satchell & Shvets (1973), shows the versatility of benzoyl chloride in esterification reactions (Satchell & Shvets, 1973).

  • Pharmaceutical Applications : The synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, as researched by Ram et al. (1992), showcase the use of benzoyl chloride derivatives in the development of potential antineoplastic and antifilarial agents (Ram et al., 1992).

  • Innovative Materials Synthesis : The synthesis and properties of poly(N-benzoyl-2-ethynylpyridinium chloride) by Gal et al. (2011) demonstrate the use of benzoyl chloride in creating new ionic polyacetylenes, which are significant in material science (Gal et al., 2011).

  • Spectrophotometric Analysis : Fang (2007) studied an indirect esterified spectrophotometric method for determining benzoyl chloride, highlighting its relevance in analytical methods (Fang, 2007).

  • Thermoanalytical Studies : Fonseca et al. (2012) conducted a thermoanalytical study of Nα-benzoyl-l-argininate ethyl ester chloride, which is used as a model drug in the development of polymeric delivery systems for peptides and proteins (Fonseca et al., 2012).

Safety And Hazards

Benzoyl chlorides, including 2-(Ethylthio)benzoyl chloride, are typically corrosive and can cause burns and eye damage. They may also be harmful if swallowed, inhaled, or in contact with skin . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

Future Directions

Benzothiazole derivatives, which can be synthesized from benzoyl chlorides, have been found to possess a wide range of biological activities, making them of interest in the field of medicinal chemistry . Future research may focus on the synthesis of new benzothiazole derivatives from 2-(Ethylthio)benzoyl chloride and the exploration of their potential biological activities .

properties

IUPAC Name

2-ethylsulfanylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFYPNGSTNJXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564729
Record name 2-(Ethylsulfanyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)benzoyl chloride

CAS RN

173312-15-7
Record name 2-(Ethylsulfanyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-ethylsulfanylbenzoic acid (9.11 g), chloroform (100 ml), and oxalyl chloride (9.72 g), DMF (2 drops) was added, and stirred at room temperature for 6 hours. The reaction mixture was concentrated under reduced pressure to give 10.03 g of 2-ethylsulfanylbenzoic acid chloride (Compound (1H)-241).
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
9.72 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Oxalyl chloride (113 μL, 1.3 mmol) was added slowly to a stirring suspension of 2-(ethylthio)benzoic acid (1-A) (182 mg, 1.0 mmol) and 3 μL DMF in methylene chloride (2 mL). After stirring for 3.5 h at room temperature, the mixture was concentrated in vacuo to give 2-(ethylthio)benzoyl chloride (1-B).
Quantity
113 μL
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
3 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DK Bates, QA Habib - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
Heating 1‐(2‐ethylsulfinyl)benzoylindole (1) in refluxing p‐xylene [thermal Sulfoxide Electrophilic Sulfenylation (SES)] produces indolo[2,1‐b][1,3]benzothiazin‐12‐one (2) in 66% yield. …
Number of citations: 13 onlinelibrary.wiley.com
S Toyota, M Ōki - Journal of organometallic chemistry, 1997 - Elsevier
An unusually stable organocopper compound carrying an intramolecular sulfane ligand, 2-(ethylthio)phenylcopper, was synthesized via the reaction of the corresponding organolithium …
Number of citations: 4 www.sciencedirect.com
A Kimbaris, G Varvounis - Tetrahedron, 2000 - Elsevier
Reduction of (2-nitrophenyl)(1H-pyrrol-2-yl)methanone 4 with zinc and ammonium chloride gave 5,10-dihydro-pyrrolo[1,2-b]cinnolin-10-one 5 and (2-hydroxylaminophenyl)(1H-pyrrol-2-…
Number of citations: 17 www.sciencedirect.com

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